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Compound of Interest

Compound Name: 2-Phenoxypyridine

Cat. No.: B1581987 Get Quote

Introduction
2-Phenoxypyridine is a versatile heterocyclic compound that belongs to the diaryl ether family.

Its unique structure, which integrates an electron-deficient pyridine ring with an electron-rich

phenyl ring through a flexible ether linkage, imparts a distinct profile of reactivity and

functionality. This duality makes it a valuable scaffold and building block in various fields, most

notably in medicinal chemistry and materials science. As a core component in the design of

novel bioactive molecules, understanding the fundamental properties, synthesis, and reactivity

of 2-phenoxypyridine is paramount for researchers and drug development professionals. This

guide provides a comprehensive technical overview of its chemical properties, structural

features, spectroscopic signature, synthesis protocols, and key applications, with a focus on

delivering field-proven insights and methodologies.

Molecular Structure and Physicochemical Properties
1.1. Structural Elucidation
The structure of 2-phenoxypyridine, systematically named phenyl 2-pyridyl ether, consists of a

pyridine ring substituted at the C2 position with a phenoxy group. The ether oxygen atom acts

as a bridge, connecting the two aromatic systems. This linkage allows for considerable

rotational freedom, resulting in a non-planar preferred conformation. The lone pairs on the

ether oxygen can participate in resonance with the phenyl ring, while the electronegative
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nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the

electronic distribution across the molecule.

Caption: 2D structure of 2-phenoxypyridine.

1.2. Physicochemical Data
The key physical and chemical properties of 2-phenoxypyridine are summarized in the table

below. These values are essential for predicting its behavior in chemical reactions, for

purification, and for computational modeling studies.

Property Value Reference(s)

CAS Number 4783-68-0 [1]

Molecular Formula C₁₁H₉NO [1]

Molecular Weight 171.19 g/mol [1]

Appearance Crystalline powder [2]

Melting Point 46-48 °C [3]

Boiling Point 277-277.5 °C [3]

Density (Predicted) 1.117 ± 0.06 g/cm³ [3]

pKa (Predicted) 2.59 ± 0.12 [3]

Hydrogen Bond Donors 0 [1]

Hydrogen Bond Acceptors 2 [1]

Rotatable Bonds 2 [1]

IUPAC Name 2-phenoxypyridine [1]

Synonyms Phenyl 2-pyridyl ether [1]

Spectroscopic Characterization
Authenticating the structure of 2-phenoxypyridine relies on a combination of standard

spectroscopic techniques.
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2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 2-
phenoxypyridine. The proton (¹H) and carbon (¹³C) NMR spectra show distinct signals for both

the pyridine and phenyl rings.

Nucleus
Chemical Shift
(δ, ppm)

Multiplicity Assignment Reference(s)

¹H NMR 8.10 - 8.20 m
H at C6

(pyridine)
[4]

7.60 - 7.75 m
H at C4

(pyridine)
[4]

7.35 - 7.45 m
H at C2', C6'

(phenyl)
[4]

7.15 - 7.25 m H at C4' (phenyl) [4]

7.05 - 7.15 m
H at C3', C5'

(phenyl)
[4]

6.90 - 7.00 m
H at C3, C5

(pyridine)
[4]

¹³C NMR 163.9 s C2 (pyridine) [5]

154.4 s C1' (phenyl) [5]

147.8 s C6 (pyridine) [5]

139.5 s C4 (pyridine) [5]

129.5 s C3', C5' (phenyl) [5]

124.5 s C4' (phenyl) [5]

121.1 s C2', C6' (phenyl) [5]

118.9 s C5 (pyridine) [5]

111.6 s C3 (pyridine) [5]
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Note: Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer

frequency.

2.2. Infrared (IR) Spectroscopy
The IR spectrum of 2-phenoxypyridine is characterized by several key absorption bands:

~3050 cm⁻¹: Aromatic C-H stretching vibrations.

~1580-1600 cm⁻¹: Aromatic C=C ring stretching vibrations for both pyridine and phenyl rings.

~1240 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching, which is a highly characteristic peak.

~1100 cm⁻¹: Symmetric C-O-C stretching.

2.3. Mass Spectrometry (MS)
In mass spectrometry, 2-phenoxypyridine typically shows a prominent molecular ion peak

[M]⁺ at m/z = 171, corresponding to its molecular weight.[1] Common fragmentation patterns

involve cleavage of the ether bond.

Synthesis of 2-Phenoxypyridine
The formation of the C-O ether bond between the pyridine and phenyl rings can be achieved

through several synthetic strategies, ranging from classical high-temperature methods to

modern, milder protocols.

3.1. Modern Approach: Aryne-Mediated Synthesis
A highly efficient and mild synthesis utilizes aryne chemistry.[4] This approach is favored for its

high yields and environmentally benign nature, as it avoids the use of transition metal catalysts

and harsh conditions.

Causality and Rationale: This method generates a highly reactive benzyne intermediate in situ

from a stable precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. The pyridin-

2(1H)-one tautomer of 2-hydroxypyridine acts as the nucleophile, attacking the aryne

intermediate to form the desired product. The use of cesium fluoride (CsF) as a fluoride source

is critical for generating the aryne under mild, room-temperature conditions.
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Reagents & Conditions

Reaction & Work-up

Pyridin-2(1H)-one

Stir for 4h

2-(TMS)phenyl triflate

Cesium Fluoride (CsF)

Acetonitrile (Solvent)

Room Temperature

Concentrate in vacuo Aqueous Work-up &
Ethyl Acetate Extraction Purification 2-Phenoxypyridine

Click to download full resolution via product page

Caption: Workflow for the aryne-mediated synthesis of 2-phenoxypyridine.

Experimental Protocol:

Setup: To an oven-dried flask, add pyridin-2(1H)-one (1.0 equiv).

Reagent Addition: Add acetonitrile as the solvent, followed by 2-(trimethylsilyl)phenyl

trifluoromethanesulfonate (1.2 equiv).

Initiation: Add cesium fluoride (3.0 equiv) to the stirred solution at room temperature.

Reaction: Allow the mixture to stir at room temperature for approximately 4 hours, monitoring

progress by thin-layer chromatography (TLC).

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add

water to the residue and extract three times with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate. The crude product can be purified by column chromatography on silica gel to

yield pure 2-phenoxypyridine.[4]

3.2. Classical Approach: Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ethers, involving the copper-

catalyzed reaction between an aryl halide and a phenol.[6]

Causality and Rationale: This reaction typically requires a copper catalyst (often in

stoichiometric amounts in older procedures) to facilitate the coupling between the phenoxide

nucleophile and the 2-halopyridine electrophile.[7][8] The primary drawback of the traditional

Ullmann reaction is the need for high temperatures (often >200 °C) and high-boiling polar

solvents, which can limit its functional group tolerance and overall applicability.[6] Modern

variations have been developed with specialized ligands to enable the reaction under milder

conditions.

Caption: General scheme for the Ullmann ether synthesis.

Chemical Reactivity and Applications
4.1. Reactivity Profile
The reactivity of 2-phenoxypyridine is governed by its constituent rings.

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring is

generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic

attack, particularly when activated.

Phenyl Ring: The phenoxy group is an ortho-, para-director for electrophilic aromatic

substitution. The reactivity can be modulated by the electron-withdrawing effect of the 2-

pyridyl ether moiety.

Coordination Chemistry: The pyridine nitrogen serves as a Lewis base, making 2-
phenoxypyridine a potential monodentate ligand for transition metals, analogous to other

pyridine-based ligands.[9]

4.2. Core Application in Drug Discovery: P2Y₁ Receptor Antagonists
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A significant application of the 2-phenoxypyridine scaffold is in the development of

antithrombotic agents. Specifically, it has been used as a core structure for a novel class of

P2Y₁ receptor antagonists.[10]

Biological Context: The P2Y₁ receptor is a G protein-coupled receptor found on platelets. Its

activation by adenosine diphosphate (ADP) is a critical step in initiating platelet aggregation,

which leads to thrombus (blood clot) formation. Antagonizing this receptor is a promising

therapeutic strategy for preventing arterial thrombosis with a potentially lower bleeding risk

compared to other antiplatelet agents.[10]

Researchers discovered that a 2-(phenoxypyridine)-3-phenylurea chemotype effectively

inhibited ADP-mediated platelet aggregation. Optimization of this series led to potent and

efficacious P2Y₁ antagonists.[10]

Caption: Role of the 2-phenoxypyridine core in P2Y₁ antagonist design.

Toxicology and Safety Handling
While 2-phenoxypyridine is a valuable laboratory chemical, appropriate safety measures must

be observed during its handling.

Acute Toxicity: Specific, comprehensive toxicological data for 2-phenoxypyridine is limited.

The Safety Data Sheet (SDS) often indicates "no data available" for acute oral, dermal, and

inhalation toxicity.

Handling Precautions: As a standard practice for all chemical reagents, handling should be

performed in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

In case of Exposure:

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15

minutes.
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Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion
2-Phenoxypyridine is a compound of significant interest due to its unique structural and

electronic properties. It serves as a privileged scaffold in medicinal chemistry, exemplified by its

successful incorporation into potent P2Y₁ receptor antagonists for antithrombotic therapy. The

development of mild and efficient synthetic routes, such as those employing aryne chemistry,

has made this versatile building block more accessible for further exploration. Its well-defined

spectroscopic signature allows for unambiguous characterization, ensuring reliability in

complex synthetic sequences. For researchers and professionals in drug discovery, 2-
phenoxypyridine represents a valuable tool with proven potential for the development of novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Chemical Properties,
Structure, and Applications of 2-Phenoxypyridine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1581987#2-phenoxypyridine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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